molecular formula C19H14ClFN2O2S B11385227 2-Methylphenyl 5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylate

2-Methylphenyl 5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylate

Cat. No.: B11385227
M. Wt: 388.8 g/mol
InChI Key: YTDXVURKMXWRLV-UHFFFAOYSA-N
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Description

2-METHYLPHENYL 5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with various functional groups, including a methylphenyl group, a chlorophenyl group, and a fluorophenylmethylsulfanyl group

Properties

Molecular Formula

C19H14ClFN2O2S

Molecular Weight

388.8 g/mol

IUPAC Name

(2-methylphenyl) 5-chloro-2-[(2-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C19H14ClFN2O2S/c1-12-6-2-5-9-16(12)25-18(24)17-14(20)10-22-19(23-17)26-11-13-7-3-4-8-15(13)21/h2-10H,11H2,1H3

InChI Key

YTDXVURKMXWRLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

The synthesis of 2-METHYLPHENYL 5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines.

    Introduction of Substituents:

    Final Coupling: The final step involves coupling the substituted pyrimidine with a carboxylate group, typically using esterification reactions under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2-METHYLPHENYL 5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the reduction of the carboxylate group to an alcohol.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-METHYLPHENYL 5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies and drug discovery.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-METHYLPHENYL 5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-METHYLPHENYL 5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE include other pyrimidine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activity and applications. Examples of similar compounds include:

    2-Chloro-4-methylpyrimidine: A simpler pyrimidine derivative used as an intermediate in organic synthesis.

    4-Amino-5-chloro-2-methoxybenzoic acid:

The uniqueness of 2-METHYLPHENYL 5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE lies in its specific combination of substituents, which confer distinct chemical and biological properties.

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